![molecular formula C11H12N2O6 B7459851 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid, also known as MNCP, is a chemical compound that belongs to the family of carbamates. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. MNCP has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid involves the inhibition of certain enzymes, particularly acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of neurotransmitters, which can improve cognitive function. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been shown to induce apoptosis in cancer cells, which involves the activation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid are primarily related to its inhibition of acetylcholinesterase and butyrylcholinesterase. This can lead to increased levels of neurotransmitters in the brain, which can improve cognitive function. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
実験室実験の利点と制限
The advantages of using 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid in lab experiments include its relatively low cost, ease of synthesis, and potential applications in various scientific research areas. However, the limitations of using 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid. One potential area of research is the development of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid-based drugs for the treatment of cognitive disorders, such as Alzheimer's disease. Another potential area of research is the use of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid and its potential side effects.
Conclusion:
In conclusion, 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It has potential applications in various scientific research areas, particularly in the field of biochemistry and pharmacology. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has been shown to inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and improve cognitive function. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid involves the reaction between 4-methoxy-3-nitroaniline and ethyl chloroformate in the presence of a base catalyst. The resulting intermediate is then reacted with 3-aminopropanoic acid to yield 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid. The synthesis method has been optimized to improve the yield and purity of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid.
科学的研究の応用
3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has been used in various scientific research applications, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
4-(4-methoxy-3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-19-9-3-2-7(6-8(9)13(17)18)12-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSZQYOPWBASIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-nitroanilino)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)

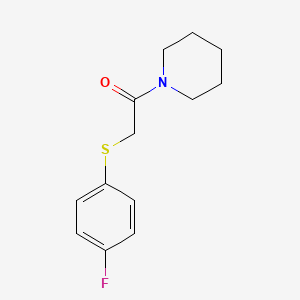
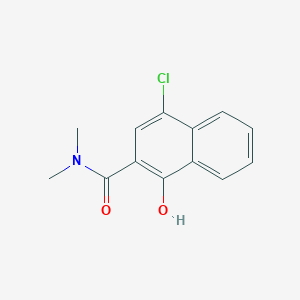
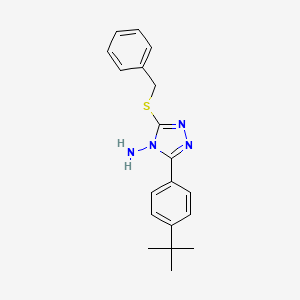
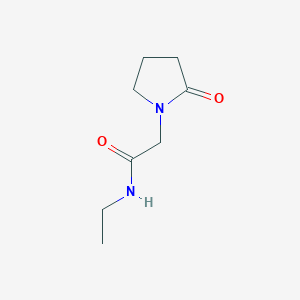
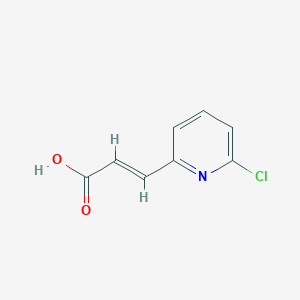
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)
